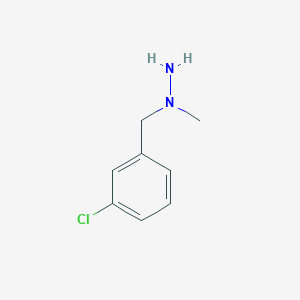
1-(3-Chlorobenzyl)-1-methylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorobenzyl)-1-methylhydrazine is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of the -NH-NH2 functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-Chlorobenzyl)-1-methylhydrazine can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzyl chloride with methylhydrazine under basic conditions. The reaction typically proceeds as follows:
Reactants: 3-chlorobenzyl chloride and methylhydrazine.
Solvent: Anhydrous ethanol or methanol.
Base: Sodium hydroxide or potassium carbonate.
Temperature: Room temperature to reflux conditions.
Reaction Time: Several hours to overnight.
The reaction yields this compound as the primary product, which can be purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chlorobenzyl)-1-methylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions include azides, amines, and substituted hydrazines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorobenzyl)-1-methylhydrazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound is employed in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Chlorobenzyl)-1-methylhydrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to altered metabolic pathways. Additionally, it can modulate receptor functions by binding to specific sites, affecting signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chlorobenzylhydrazine: Lacks the methyl group, resulting in different reactivity and biological activity.
Methylbenzylhydrazine: Lacks the chlorine atom, leading to variations in chemical properties and applications.
Benzylhydrazine: Lacks both the chlorine and methyl groups, making it less specific in its interactions.
Uniqueness
1-(3-Chlorobenzyl)-1-methylhydrazine is unique due to the presence of both the methyl and chlorine substituents, which confer distinct chemical and biological properties. These substituents enhance its reactivity and specificity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H11ClN2 |
|---|---|
Molekulargewicht |
170.64 g/mol |
IUPAC-Name |
1-[(3-chlorophenyl)methyl]-1-methylhydrazine |
InChI |
InChI=1S/C8H11ClN2/c1-11(10)6-7-3-2-4-8(9)5-7/h2-5H,6,10H2,1H3 |
InChI-Schlüssel |
VZRUTJXRCNJJFU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC(=CC=C1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


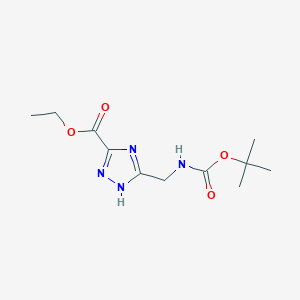
![4-(2-Furanyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B8697520.png)
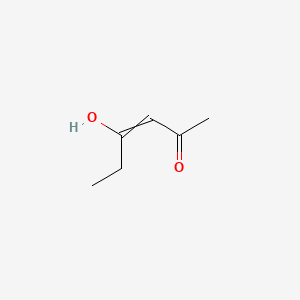
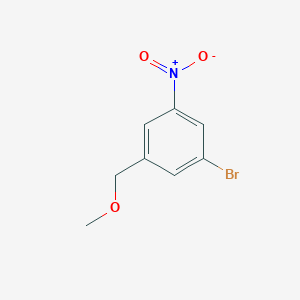
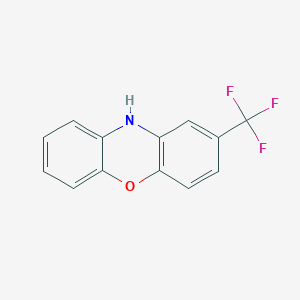
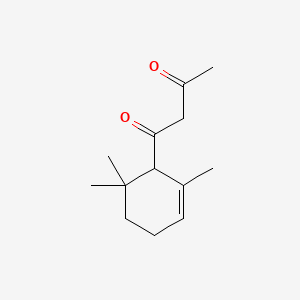
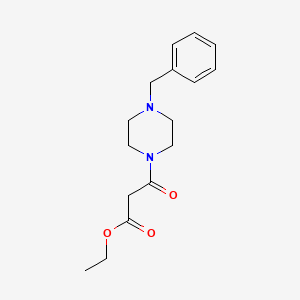

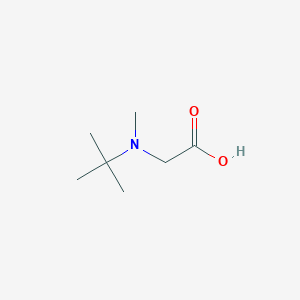
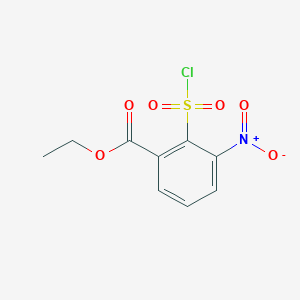

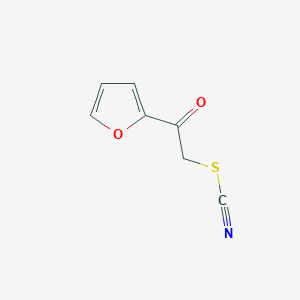
![Methyl 2'-ethyl-2-(methoxymethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8697595.png)

